![molecular formula C22H19NO4S B421157 Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 331760-75-9](/img/structure/B421157.png)

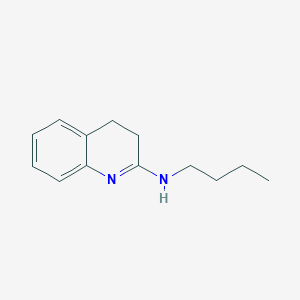

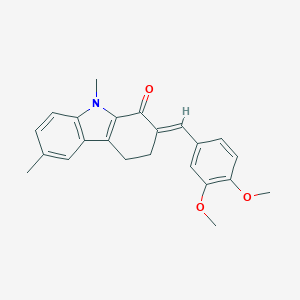

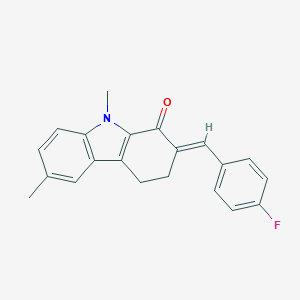

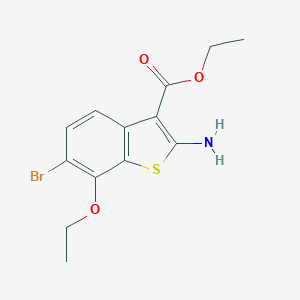

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry . They are used as precursors for the preparation of various organic compounds . Thiophene derivatives are known for their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed by techniques like FTIR, MS, and NMR .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated from their spectral information . Enaminones, which are used in the synthesis of thiophene derivatives, have ambident nucleophilicity and electrophilicity .Chemical Reactions Analysis

Enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications

Synthesis and Biological Activities

Efficient Synthesis and Antimicrobial Activity : One study outlines an efficient synthesis process for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from related thiophene carboxylate compounds. These derivatives exhibit significant antimicrobial activity, including both antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).

Antimicrobial and Antifungal Potency : Another research demonstrated the synthesis of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives, which were tested for in vitro antimicrobial activity. Some of these compounds showed potency exceeding that of standard drugs against specific pathogens, highlighting their potential as powerful antimicrobial agents (Mabkhot et al., 2015).

Chemical Transformations and Drug Design

Transformation to Pyridone and Pyridazinone Derivatives : Research into the ring transformation of 2-amino-thiophen-3-carboxylate esters led to the creation of novel pyridone and pyridazinone derivatives, showcasing the chemical versatility of thiophene carboxylates in synthesizing complex heterocyclic compounds (Gewald, Gruner, Hain, & Süptitz, 1988).

Anti-Proliferative Activity and Tumor Selectivity : A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound , revealed pronounced anti-proliferative activity against specific tumor cell types, suggesting their use in targeted cancer therapy (Thomas et al., 2017).

Future Directions

properties

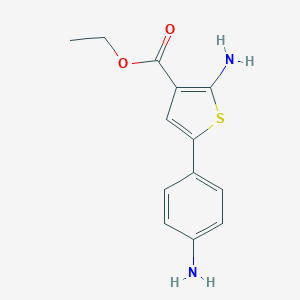

IUPAC Name |

ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-3-27-22(26)18-17(15-10-6-4-7-11-15)19(14(2)24)28-21(18)23-20(25)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKXBOVEHVOALI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carbaldehyde](/img/structure/B421078.png)

![7-cyclohexyl-1-phenyl-5,10-dihydro-4H-pyrazolo[3,4-a]carbazole](/img/structure/B421083.png)

![3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B421085.png)

![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B421090.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[(3-bromopropanoyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B421092.png)

![Trans-2-[(2-Nitrophenyl)sulfanyl]-5-Phenylcyclohexane-1,3-Dione](/img/structure/B421094.png)

![N-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methoxy-benzamide](/img/structure/B421095.png)

![N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-iodobenzamide](/img/structure/B421096.png)

![N-(1-adamantyl)-N'-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B421097.png)